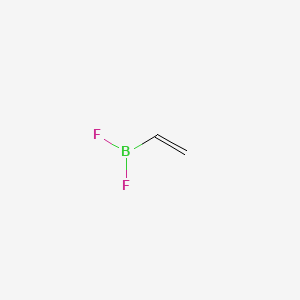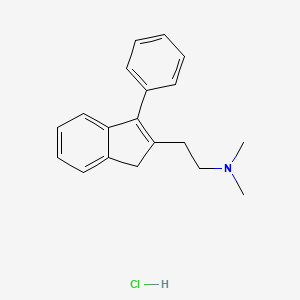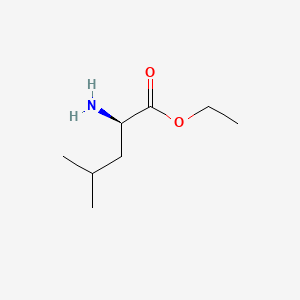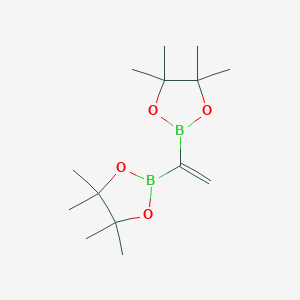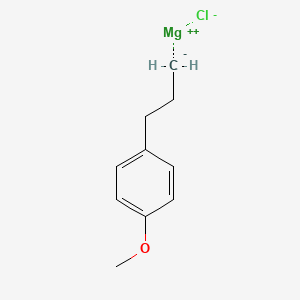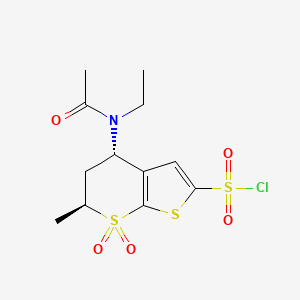
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide is a chemical compound with the molecular formula C12H16ClNO5S3 and a molecular weight of 385.91 g/mol. It is an intermediate used in the synthesis of other compounds, particularly those related to carbonic anhydrase inhibitors. This compound is known for its unique structure, which includes a thieno[2,3-b]thiopyran ring system.
Vorbereitungsmethoden
The synthesis of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves several steps. One common route starts with the compound (4R,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-4-ol 7,7-Dioxide . This compound undergoes a series of reactions, including sulfonylation and acetylation, to produce the final product. The reaction conditions typically involve the use of reagents such as sulfonyl chlorides and acetic anhydride .
Analyse Chemischer Reaktionen
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.
Common reagents used in these reactions include acids, bases, and organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, particularly its interactions with enzymes.
Medicine: It serves as an intermediate in the synthesis of carbonic anhydrase inhibitors, which are used to treat conditions like glaucoma.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide involves its interaction with carbonic anhydrase enzymes. By inhibiting these enzymes, the compound reduces the production of bicarbonate ions, leading to decreased intraocular pressure. This mechanism is particularly useful in the treatment of glaucoma .
Vergleich Mit ähnlichen Verbindungen
3-Desaminosulfonyl 2-Aminosulfonyl N-Acetyl Dorzolamide can be compared with other similar compounds, such as:
2-Desaminosulfonyl 3-Aminosulfonyl N-Acetyl Dorzolamide: This compound is an intermediate in the synthesis of dorzolamide and has similar chemical properties.
Dorzolamide: A well-known carbonic anhydrase inhibitor used in the treatment of glaucoma.
Acetazolamide: Another carbonic anhydrase inhibitor with similar therapeutic applications.
The uniqueness of this compound lies in its specific structural modifications, which may offer distinct advantages in certain synthetic and therapeutic contexts.
Eigenschaften
CAS-Nummer |
403848-30-6 |
|---|---|
Molekularformel |
C12H16ClNO5S3 |
Molekulargewicht |
385.9 g/mol |
IUPAC-Name |
(4S,6S)-4-[acetyl(ethyl)amino]-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonyl chloride |
InChI |
InChI=1S/C12H16ClNO5S3/c1-4-14(8(3)15)10-5-7(2)21(16,17)12-9(10)6-11(20-12)22(13,18)19/h6-7,10H,4-5H2,1-3H3/t7-,10-/m0/s1 |
InChI-Schlüssel |
UQKNTDOUGNFSHG-XVKPBYJWSA-N |
Isomerische SMILES |
CCN([C@H]1C[C@@H](S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Kanonische SMILES |
CCN(C1CC(S(=O)(=O)C2=C1C=C(S2)S(=O)(=O)Cl)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13,17-trimethyl-1-(nitromethyl)tetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B15289932.png)

